N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a sulfonyl glycine moiety
Properties
IUPAC Name |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIQDTVQNZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as pyridine or triethylamine.
Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been investigated for its potential therapeutic properties:
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in various biological models. In a study involving carrageenan-induced paw edema in rats, administration of the compound led to significant decreases in swelling compared to control groups, suggesting its utility in managing inflammatory conditions.
- Anticancer Activity : Preliminary studies have shown that the compound exhibits anticancer properties by inhibiting the proliferation of specific cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve oxidative stress induction and apoptosis activation at concentrations ranging from 10 µM to 100 µM.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions:
- Oxidation : The sulfonyl group can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield amines or alcohols when treated with lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The aromatic rings can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of this compound on human cancer cell lines. Results demonstrated that at concentrations between 10 µM and 100 µM, the compound significantly reduced cell viability, indicating potential as an anticancer agent through mechanisms involving apoptosis.
Case Study 2: Anti-inflammatory Properties
In an acute inflammation model using carrageenan in rats, administration of this compound resulted in a notable decrease in paw edema compared to control groups. This finding supports its potential role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl glycine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine
- N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]valine
- N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]leucine
Comparison:
- N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its glycine moiety, which provides distinct reactivity and interaction profiles compared to its analogs with different amino acid residues.
- The presence of the glycine moiety allows for more flexible interactions with biological targets, potentially leading to different biological activities and applications.
Biological Activity
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has implications in various fields, including medicinal chemistry and biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a glycine backbone. The presence of the chlorophenyl and methylphenyl groups contributes to its unique reactivity and interaction profiles with biological targets.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction influences various biochemical pathways, including enzyme inhibition and modulation of signal transduction pathways.
1. Enzyme Interactions
Research indicates that this compound can act as a probe for studying enzyme interactions. Its structural characteristics allow it to selectively bind to certain enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.
2. Protein Modifications
The compound's ability to modify protein functions through covalent bonding suggests its utility in studying post-translational modifications. This capability can help elucidate the roles of specific proteins in cellular processes and disease mechanisms.
3. Potential Therapeutic Applications
Due to its interactions with biological targets, this compound has potential applications in medicinal chemistry. It could serve as a lead compound for developing new drugs targeting various conditions, including cancer and neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of sulfonamide derivatives similar to this compound:
- Study on Glycine Receptors : A study investigated the affinity of sulfonamide derivatives for glycine receptors, demonstrating that modifications in the chemical structure could enhance binding affinity and specificity . This finding supports the hypothesis that this compound may exhibit similar properties.
- Antiviral Activity : Another research effort focused on related compounds that exhibited antiviral properties against human adenoviruses (HAdV). These studies suggest that modifications in the sulfonamide structure can lead to increased selectivity and potency against viral targets .
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine | Structure | Moderate enzyme inhibition |
| N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]valine | Structure | Reduced binding affinity |
| N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]leucine | Structure | Enhanced receptor interaction |
This table illustrates how variations in amino acid residues influence the biological activity of sulfonamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
